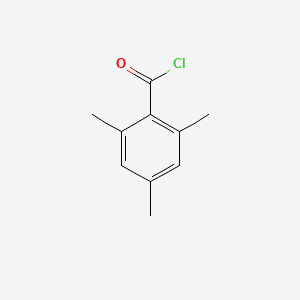

2,4,6-Trimethylbenzoyl chloride

Descripción

Overview of Acyl Chlorides in Organic Synthesis and Advanced Materials Science

Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, making acyl chlorides powerful acylating agents. chemguide.co.uksavemyexams.com In organic synthesis, they are frequently employed in nucleophilic acyl substitution reactions to form esters, amides, and acid anhydrides, often under mild conditions and with high yields. savemyexams.com The high reactivity of acyl chlorides, stemming from the excellent leaving group ability of the chloride ion, makes them more potent than other acylating agents like anhydrides or carboxylic acids.

The utility of acyl chlorides extends into the realm of advanced materials science, particularly in polymer chemistry. They are instrumental in synthesizing a variety of polymers, including polyesters and polyamides, through condensation polymerization. researchgate.net Furthermore, acyl chlorides are used to functionalize material surfaces, imparting desired properties. For instance, they can be used to modify amorphous carbon substrates to attach a variety of molecules containing alcohol, thiol, or amine groups, creating tailored surfaces for applications such as microarrays. nih.gov The reactivity of the acyl chloride group allows for the covalent linkage of molecules to surfaces, enhancing the stability and performance of the resulting materials. nih.gov

Academic Significance of 2,4,6-Trimethylbenzoyl Chloride as a Synthetic Intermediate and Photoinitiator Precursor

This compound, also known as mesitoyl chloride, stands out due to the steric hindrance provided by the three methyl groups on the benzene (B151609) ring. This steric bulk modulates its reactivity, making it a valuable reagent in specific synthetic applications. One of its primary roles as a synthetic intermediate is in the formation of mesitoate esters. These esters are used to protect hydroxyl groups in complex molecules during multi-step syntheses. chemicalbook.com The steric hindrance of the mesitoyl group provides robust protection that is stable to a wide range of reaction conditions.

Perhaps the most significant academic and industrial application of this compound is its role as a precursor to a class of highly efficient photoinitiators. patsnap.comgoogle.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Acylphosphine oxide photoinitiators, in particular, are widely used in UV curing applications for inks, coatings, and dental resins due to their high reactivity and ability to cure pigmented systems. sellchems.compocketdentistry.com

This compound is a key building block in the synthesis of several commercially important acylphosphine oxide photoinitiators, including:

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A widely used photoinitiator known for its efficiency. sellchems.com

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L): A liquid photoinitiator that is easily incorporated into various formulations. sellchems.comwchchem.com

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO): A highly reactive photoinitiator that is particularly effective in curing white and pigmented coatings. pocketdentistry.comwikipedia.orgsigmaaldrich.com

The synthesis of these photoinitiators typically involves the reaction of this compound with an organophosphorus compound. radtech.org The 2,4,6-trimethylbenzoyl moiety is crucial for the photoinitiator's performance, as it forms a stable 2,4,6-trimethylbenzoyl radical upon photolysis, which is highly efficient at initiating polymerization. sellchems.com The academic interest in this compound is thus intrinsically linked to the ongoing research and development of novel and more efficient photoinitiating systems for a wide array of technological applications.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 938-18-1 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Appearance | Clear to light yellow liquid |

| Boiling Point | 143-146 °C at 60 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.529 |

The data in this table is compiled from multiple sources.

Spectroscopic Data References for this compound

| Spectrum Type | Reference Source |

| Mass Spectrum (Electron Ionization) | NIST WebBook nist.gov |

| Infrared (IR) Spectrum | NIST WebBook nist.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectrum | PubChem nih.gov |

Detailed spectral data can be found in the referenced databases.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRQMDIFLKHCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239653 | |

| Record name | Mesitoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-18-1 | |

| Record name | 2,4,6-Trimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 938-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mesitoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTX8DB3BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4,6 Trimethylbenzoyl Chloride

Synthesis from 2,4,6-Trimethylbenzoic Acid via Thionyl Chloride and Other Chlorinating Reagents

The most common method for preparing 2,4,6-trimethylbenzoyl chloride is the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent. prepchem.compatsnap.com Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. researchgate.net

The reaction typically involves heating a solution of 2,4,6-trimethylbenzoic acid and an excess of thionyl chloride at reflux. prepchem.com For example, a solution of 50 grams of 2,4,6-trimethylbenzoic acid in 150 ml of thionyl chloride can be heated at reflux for three hours. After the reaction is complete, the excess thionyl chloride is removed by vacuum distillation to yield the final product. prepchem.com

Other chlorinating agents can also be employed for this transformation. Oxalyl chloride, for instance, is another effective reagent for converting carboxylic acids to acyl chlorides. The choice of chlorinating agent can depend on factors such as cost, availability, and the desired purity of the final product.

| Reactant | Chlorinating Agent | Conditions | Product | Reference |

| 2,4,6-Trimethylbenzoic acid | Thionyl chloride | Reflux, 3 hours | This compound | prepchem.com |

| 2,4,6-Trimethylbenzoic acid | Thionyl chloride | 50-150°C, 2-8 hours | This compound | patsnap.com |

Exploration of Alternative Synthetic Routes and Catalytic Approaches for this compound

Catalytic amounts of N,N-dimethylformamide (DMF) are sometimes added to the reaction with thionyl chloride to facilitate the conversion. The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more reactive chlorinating species.

Furthermore, microwave-assisted synthesis has emerged as a newer approach for benzoylation reactions, sometimes using benzoic acid directly as the benzoylating agent under microwave irradiation. researchgate.net While not specifically detailed for this compound, this methodology presents a potential area for future exploration in its synthesis.

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction temperature, reaction time, and the ratio of reactants.

In the synthesis using thionyl chloride, controlling the temperature is important. A patented method describes a process where the temperature of the synthesis kettle is initially controlled between 0 and 100°C during the addition of 2,4,6-trimethylbenzoic acid. patsnap.com After the addition is complete, the temperature is raised to a reflux state, typically between 50 and 150°C, for 2 to 8 hours. patsnap.com The recovery of excess thionyl chloride is also optimized by controlling the temperature between 50 and 200°C. patsnap.com

The following table illustrates how different reaction parameters can be varied to optimize the production of this compound.

| 2,4,6-Trimethylbenzoic Acid (kg) | Thionyl Chloride (kg) | Initial Temperature (°C) | Reflux Temperature (°C) | Reaction Time (hours) | Purity (%) |

| 500 | 1000 | 25 | 50 | 2 | 98.9 |

| 1000 | 1500 | 50 | 80 | 4 | Not specified |

| 1500 | Not specified | 80 | 100 | 6 | Not specified |

Data sourced from a patent on the preparation method for this compound. patsnap.com

By carefully controlling these parameters, it is possible to achieve high yields and purity of the final product. For instance, one optimized process reported a purity of 98.9% for the finished this compound product. patsnap.com

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve sustainability. In the context of this compound synthesis, this involves addressing issues such as the use of hazardous reagents and the generation of waste.

Traditional methods often use stoichiometric amounts of thionyl chloride, which can lead to the release of corrosive byproducts like HCl and SO₂. patsnap.com While these can be captured, greener approaches aim to minimize their formation from the outset. One patented method focuses on recycling the recovered thionyl chloride for use in subsequent batches, which not only reduces waste but also improves the economic viability of the process. patsnap.com

The development of catalytic methods, as mentioned in section 2.2, is also a key aspect of green chemistry. Using catalysts can reduce the need for harsh reagents and lower the energy requirements of the reaction. The exploration of chlorine-oxygen exchange reactions, which can avoid certain side reactions, is another area of interest for developing more sustainable industrial chemical processes. nih.gov

The search for alternative, less hazardous chlorinating agents and solvent-free reaction conditions are ongoing areas of research aimed at making the synthesis of this compound more environmentally friendly.

Reaction Mechanisms and Chemical Transformations Involving 2,4,6 Trimethylbenzoyl Chloride

Detailed Mechanisms of Acylation Reactions and Esterification Processes Utilizing 2,4,6-Trimethylbenzoyl Chloride

This compound is a key player in acylation reactions, a process that involves the introduction of an acyl group (in this case, the 2,4,6-trimethylbenzoyl group) onto a molecule. chemguide.co.uk A prominent example is the Friedel-Crafts acylation, where the acyl group is attached to an aromatic ring. chemguide.co.ukresearchgate.net

The mechanism of Friedel-Crafts acylation begins with the reaction between this compound and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uk The catalyst abstracts the chloride from the acyl chloride, forming a highly electrophilic acylium ion. youtube.com This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with another aromatic compound, such as benzene (B151609). The aromatic ring's π-electrons attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.com In the final step, a weak base, such as the AlCl₄⁻ formed earlier, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the catalyst. chemguide.co.uk

In esterification processes, this compound reacts with alcohols to form mesitoate esters. chemicalbook.com This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. chemicalbook.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the ester. The steric bulk of the 2,4,6-trimethylbenzoyl group can influence the rate of these reactions, often requiring specific catalysts or reaction conditions. A notable application is the Yamaguchi esterification, where 2,4,6-trichlorobenzoyl chloride, a related compound, is used to synthesize esters under mild conditions, a process that can be conceptually extended to the use of this compound. wikipedia.org

Nucleophilic Attack and Radical Reactions with this compound

The carbonyl carbon of this compound is electrophilic and thus susceptible to nucleophilic attack. A variety of nucleophiles, including amines, can react with it. libretexts.org For instance, primary amines react with this compound to form N-substituted amides. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon, followed by the elimination of hydrogen chloride. libretexts.org

This compound is also a precursor in generating free radicals, particularly in the context of photoinitiators for polymerization. guidechem.com Upon exposure to ultraviolet (UV) light, the molecule can undergo cleavage to form a 2,4,6-trimethylbenzoyl radical and a chlorine radical. guidechem.com These radicals can then initiate polymerization reactions in UV-curable systems like coatings, inks, and adhesives. guidechem.com

Formation Pathways of Derived Compounds, including Phosphine (B1218219) Oxides

A significant application of this compound is in the synthesis of acylphosphine oxide photoinitiators. guidechem.com One such important compound is phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. google.com The synthesis involves the reaction of this compound with a phosphorus-containing compound. google.comwipo.int

A common pathway involves the reaction of this compound with a phosphine, such as phenylphosphine, in the presence of a base. google.com The base deprotonates the phosphine, creating a more nucleophilic phosphide, which then attacks the carbonyl carbon of two molecules of this compound in succession. The resulting intermediate is then oxidized, often using hydrogen peroxide, to yield the final phosphine oxide product. google.com These acylphosphine oxides are highly efficient photoinitiators due to their ability to generate two free radicals upon photolysis, leading to effective polymerization. google.comchemicalbook.com

Electrochemical Reduction Mechanisms of this compound

The electrochemical reduction of this compound has been studied as a method for preparing other valuable compounds. chemicalbook.com At different electrode materials, such as carbon and mercury cathodes in acetonitrile, the reduction process can lead to distinct products. chemicalbook.com

The primary reduction product is often 2,4,6-trimethylbenzaldehyde. chemicalbook.com The mechanism involves the transfer of electrons to the acyl chloride, leading to the cleavage of the carbon-chlorine bond. The resulting acyl radical can then be further reduced and protonated to form the aldehyde. Under certain conditions, a dimeric product, 1,2-bis(2,4,6-trimethylphenyl)ethylene-1,2-diol bis(2,4,6-trimethylbenzoate), can also be formed. chemicalbook.com This suggests a pathway where the initially formed radical species can dimerize. The specific products and their yields are highly dependent on the reaction conditions, including the cathode material, solvent, and the presence of proton donors. chemicalbook.com

Stereochemical Investigations in Reactions Involving the 2,4,6-Trimethylbenzoyl Moiety

The steric hindrance provided by the three methyl groups on the 2,4,6-trimethylbenzoyl moiety can have significant stereochemical implications in reactions. While direct and extensive stereochemical investigations specifically on reactions of this compound are not widely detailed in the provided context, the principles of steric control are fundamental.

In reactions where new stereocenters are formed, the bulky 2,4,6-trimethylbenzoyl group can act as a stereodirecting group. For example, in the acylation of a chiral alcohol, the approach of the nucleophile can be influenced by the orientation of the mesitoyl group, potentially leading to diastereoselectivity. The rigid and well-defined structure of the mesitoyl group can block one face of the reacting center, favoring attack from the less hindered side.

Further research in this area would be necessary to fully elucidate the extent and nature of stereochemical control exerted by the 2,4,6-trimethylbenzoyl group in various chemical transformations.

Applications of 2,4,6 Trimethylbenzoyl Chloride in Polymer Science and Advanced Materials

Precursor for Photoinitiator Synthesis in Polymerization Processes

2,4,6-Trimethylbenzoyl chloride is a pivotal intermediate in the synthesis of photoinitiators, which are essential components in light-induced polymerization processes. chemimpex.comgoogle.com Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate the polymerization of monomers and oligomers. unilongmaterial.com The unique molecular structure of this compound makes it a valuable building block for creating highly efficient photoinitiators. chemimpex.com Its derivatives are widely employed in various industrial applications, including adhesives, inks, coatings, and advanced materials. chemimpex.comchemicalbook.com

Development of Type-I Photoinitiators for Free Radical Photopolymerization (e.g., Acylphosphine Oxides)

This compound is a key reactant in the synthesis of Type-I photoinitiators, particularly acylphosphine oxides. google.comrsc.org These photoinitiators undergo a unimolecular bond cleavage (α-cleavage) upon exposure to UV light to form two free radicals, both of which can initiate polymerization. rsc.org This process is highly efficient and contributes to rapid curing. chemimpex.com

A prominent example is the synthesis of 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) . rsc.orgrsc.org TPO is a highly effective and widely used Type-I photoinitiator. rsc.org The synthesis often involves the reaction of this compound with a phosphorus-containing compound, followed by oxidation. google.com TPO is particularly valued for its ability to cure white and pigmented systems, as it can be photobleached, meaning its color fades upon light exposure, which prevents yellowing of the final product. chemicalbook.com

Another important acylphosphine oxide derived from this compound is ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) . chemicalbook.com TPO-L is a liquid photoinitiator, which offers advantages in terms of handling and incorporation into various formulations. chemicalbook.com It is known for its high efficiency, low volatility, and suitability for low-yellowing applications. chemicalbook.com

Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) is another Type-I photoinitiator synthesized using this compound. google.comcas.org BAPO is highly reactive and possesses excellent absorption characteristics in the near-UV region, making it suitable for curing thick and pigmented coatings. google.comnih.gov

Table 1: Key Acylphosphine Oxide Photoinitiators Derived from this compound

| Photoinitiator | Common Name | Key Features |

|---|---|---|

| 2,4,6-Trimethylbenzoyldiphenylphosphine oxide | TPO | Highly efficient, good for pigmented systems, photobleaching. chemicalbook.comrsc.org |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | TPO-L | Liquid form, low yellowing, low volatility. chemicalbook.com |

| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | BAPO | High reactivity, good for thick coatings. google.comnih.gov |

Design of Visible Light Photoinitiation Systems Employing 2,4,6-Trimethylbenzoyl Derivatives

While many traditional photoinitiators are activated by UV light, there is a growing interest in developing systems that are sensitive to visible light. mdpi.com This is driven by the desire for safer, more energy-efficient curing processes, and for applications where UV light may be harmful or less effective, such as in biological settings. mdpi.com

Derivatives of this compound are being incorporated into multicomponent photoinitiating systems that are active in the visible light spectrum. rsc.org For instance, acylphosphine oxides like TPO and BAPO, although primarily UV absorbers, have some absorption that extends into the violet-blue region of the visible spectrum, allowing them to be used with high-intensity visible light sources like LEDs. rsc.org

Research has also focused on creating novel photoinitiators based on the 2,4,6-trimethylbenzoyl scaffold that have their absorption spectra shifted towards longer wavelengths. rsc.org One such example is the development of a TPO analog, 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] chemimpex.comrsc.orgoxaphosphorin 6-oxide (TDOPO), which exhibits absorption closer to the visible spectrum. rsc.orgrsc.org This modification makes it a promising candidate for visible light curing applications. rsc.org

Furthermore, water-soluble derivatives like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (Li-TPO) have been developed, which are effective in aqueous solutions and can be activated by visible light, opening up possibilities for applications in hydrogels and other biocompatible materials. researchgate.net

Role in UV-Curable Coatings and Inks for Industrial Applications

UV-curable coatings and inks represent a significant application area for photoinitiators derived from this compound. chemimpex.com These formulations offer numerous advantages over traditional solvent-based systems, including rapid curing, high throughput, low volatile organic compound (VOC) emissions, and improved product durability. chemimpex.com

Photoinitiators like TPO and its derivatives are widely used in these applications due to their high reactivity and efficiency. chemicalbook.com They are particularly effective in curing pigmented and thick-film coatings. chemicalbook.com For example, TPO is often used in white base coats for wood, as well as in screen and offset printing inks. chemicalbook.com The photobleaching property of TPO is highly advantageous in these systems, as it prevents yellowing and ensures color fidelity. chemicalbook.com

TPO-L, being a liquid, is easily incorporated into various ink and coating formulations. chemicalbook.com It is commonly used in flexographic inks, screen printing inks, and wood coatings. chemicalbook.com BAPO is utilized in applications requiring deep curing, such as in glass fiber-reinforced polyester/styrene systems. google.com

Table 2: Applications of this compound Derived Photoinitiators in Coatings and Inks

| Application | Photoinitiator Used | Rationale |

|---|---|---|

| Wood Coatings | TPO, TPO-L | High reactivity, good surface and through cure. chemicalbook.comchemicalbook.com |

| Printing Inks (Screen, Offset, Flexo) | TPO, TPO-L | Fast curing, good adhesion, color stability. chemicalbook.comchemicalbook.com |

| Overprint Varnishes | TPO-L | Low yellowing, high gloss. chemicalbook.com |

| White and Pigmented Coatings | TPO | Excellent through cure due to photobleaching. chemicalbook.com |

Photoinitiator Applications in Dental Materials

Photoinitiators derived from this compound play a crucial role in the formulation of light-curable dental materials. fide-online.org These materials, including resin composites for fillings, sealants, and adhesives, rely on photopolymerization for their hardening process. fide-online.org

TPO is a commonly used photoinitiator in dental resins. fide-online.org Its ability to absorb light in the near-UV and blue light region makes it compatible with dental curing lamps. fide-online.org The use of TPO can lead to a more rapid and complete polymerization of the dental composite, which is essential for achieving the desired mechanical properties and long-term stability of the restoration. fide-online.org

The biocompatibility of the photoinitiator and its byproducts is a critical consideration in dental applications. nih.gov Research has been conducted to evaluate the cytotoxicity of photoinitiators like TPO and its derivatives to ensure their safety for clinical use. nih.govmdpi.com Studies have shown that while the free radicals generated during polymerization can have cytotoxic effects, the final cured material, when properly polymerized, is generally considered biocompatible. nih.govmdpi.com

Integration in 3D Printing and Additive Manufacturing Techniques

Additive manufacturing, or 3D printing, has revolutionized the fabrication of complex three-dimensional objects. nih.gov Many 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), rely on the layer-by-layer photopolymerization of a liquid resin. acs.org Photoinitiators derived from this compound are integral to these processes. nih.gov

TPO, BAPO, and TPO-L are widely used in photopolymer resins for 3D printing. nih.gov Their high efficiency allows for rapid curing of each layer, which is crucial for achieving high printing speeds and resolutions. nih.gov The choice of photoinitiator can significantly impact the properties of the final printed object, including its mechanical strength, dimensional accuracy, and color stability. nih.gov

In a study comparing different photoinitiators for 3D printing resins, TPO-L was found to offer excellent biocompatibility and color stability, making it a suitable candidate for the production of medical devices via 3D printing. nih.gov The development of photoinitiators with tailored absorption spectra is also important for optimizing the performance of 3D printers that use different light sources, such as LEDs. rsc.org

Involvement in Thermoset Resin Formulations and Crosslinking Agent Synthesis

Beyond its primary role in photoinitiator synthesis, this compound and its precursors can also be involved in the formulation of thermoset resins and the synthesis of crosslinking agents. google.com Thermoset resins are polymers that are irreversibly cured to form a hardened, crosslinked network structure. This curing process can be initiated by heat, radiation, or chemical reactions.

2,4,6-trimethylbenzoic acid, the precursor to this compound, can be used to synthesize hardening agents for polyepoxides. google.com These hardening agents react with the epoxy groups in the resin to form a crosslinked network, resulting in a rigid and durable material. The bulky trimethylbenzoyl group can impart specific properties to the final thermoset, such as improved thermal stability and chemical resistance.

While the direct use of this compound as a primary crosslinking agent is less common, its derivatives, particularly those with multiple reactive sites, can function as crosslinkers in various polymer systems. The ability of the photoinitiators derived from it to initiate widespread polymerization effectively leads to extensive crosslinking in the cured material, which is the fundamental principle of forming a thermoset material through photopolymerization. unilongmaterial.comresearchgate.net

Contribution to the Development of High-Performance Polymers

This compound is a crucial building block in the synthesis of photoinitiators, which are essential for the production of high-performance polymers. chemimpex.com These polymers are utilized in a wide array of applications, including adhesives, inks, coatings, and advanced materials for 3D printing. chemimpex.compubcompare.ai The primary role of this compound is as a precursor to acylphosphine oxide photoinitiators, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). rsc.orgnih.govmdpi.com These photoinitiators are highly valued for their efficiency in initiating photopolymerization reactions upon exposure to UV or visible light. rsc.orguvabsorber.com

The incorporation of the 2,4,6-trimethylbenzoyl moiety into photoinitiator molecules allows for the rapid and controlled generation of free radicals, which in turn initiates the polymerization of monomers and oligomers. pubcompare.ai This rapid curing process is a significant advantage in industrial applications, as it enhances production efficiency and improves the durability of the final product. chemimpex.com The resulting high-performance polymers often exhibit superior thermal and mechanical properties. chemimpex.com

In the field of restorative dentistry, photoinitiators derived from this compound are instrumental in the development of dental composites. nih.govnih.gov For instance, TPO has been investigated as an alternative to the conventional photoinitiator camphorquinone (B77051) (CQ) due to its better color stability. nih.gov Research has shown that dental resins formulated with TPO can achieve a faster reaction rate compared to those with CQ. nih.gov Similarly, BAPO has been studied in experimental dental composites, demonstrating high hardness values. nih.govmdpi.com The choice of photoinitiator and its concentration has a direct impact on the mechanical properties of the resulting polymer, such as hardness and flexural strength. nih.govmdpi.com

The following table summarizes the properties of experimental dental composites containing different photoinitiator systems derived from or related to this compound.

| Photoinitiator System | Polymer Matrix | Filler Content (wt.%) | Key Findings |

| Phenylbis(2,4,6-trimethylbenzoyl)-phosphine oxide (BAPO) | Bis-GMA/TEGDMA | 45 | Highest Vickers hardness at 1 wt.% BAPO. nih.gov |

| 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO) | Dimethacrylate resin | Not specified | Faster reaction kinetics than CQ-based systems. nih.gov |

| Camphorquinone (CQ)/DMAEMA (Conventional) | Bis-GMA/TEGDMA | 45 | Higher flexural strength compared to BAPO-containing composites. nih.govmdpi.com |

This table presents a summary of findings from studies on experimental dental composites. The data is intended for informational purposes and highlights the comparative performance of different photoinitiator systems.

Strategies for Functionalization of Polymer Surfaces and Matrices Using this compound

This compound is not only a precursor for photoinitiators used in the bulk polymerization of high-performance materials but also plays a role in the strategic functionalization of polymer surfaces and matrices. This functionalization is key to tailoring the surface properties of materials for specific applications, such as improving biocompatibility or altering surface energy.

One notable strategy involves the synthesis of specialized photoinitiators that can be used to modify polymer surfaces. For example, this compound is a starting material for the synthesis of lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a water-soluble photoinitiator. nih.govnih.gov This is achieved through a multi-step process where this compound is first reacted with dimethyl phenylphosphonite, followed by a reaction with lithium bromide. nih.govnih.gov The resulting LAP photoinitiator can then be used in the photopolymerization of hydrogels, such as those made from poly(ethylene glycol) diacrylate (PEGDA), for applications in tissue engineering and cell encapsulation. nih.govresearchgate.net The ability to initiate polymerization in an aqueous environment is crucial for modifying the surfaces of biomaterials to support cellular growth and alignment. nih.gov

Another approach to polymer functionalization is the use of this compound to introduce protective groups onto polymer chains. In the presence of a base like pyridine (B92270), it can be used to protect hydroxyl (-OH) groups by converting them into mesitoate esters. chemicalbook.comthermofisher.com This protection strategy can be employed during multi-step polymer synthesis to prevent unwanted side reactions involving the hydroxyl groups, allowing for precise control over the final polymer architecture and functionality.

The table below outlines the synthesis of the LAP photoinitiator, a key component in the functionalization of polymer surfaces.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Dimethyl phenylphosphonite | Michaelis-Arbuzov reaction, Room temperature, Argon atmosphere | Intermediate phosphinate |

| 2 | Intermediate phosphinate | Lithium bromide, 2-Butanone, 50°C | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) |

This table details the two-step synthesis process for the LAP photoinitiator, starting from this compound, as described in scientific literature. nih.govnih.gov

Furthermore, derivatives of this compound have been synthesized to create tailor-made photoinitiators for specific applications. For instance, by introducing functional groups onto the trimethylbenzoyl ring structure, photoinitiators with improved solubility in polar solvents and aqueous formulations have been developed for use in dental adhesives. beilstein-journals.orgresearchgate.net This highlights a sophisticated strategy for functionalizing the polymer matrix of dental composites to enhance their performance and stability. beilstein-journals.orgresearchgate.net

2,4,6 Trimethylbenzoyl Chloride As a Key Intermediate in Fine Chemical and Pharmaceutical Synthesis

Synthetic Pathways for Pharmaceuticals and Bioactive Compounds Employing 2,4,6-Trimethylbenzoyl Chloride

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and bioactive compounds. chemimpex.com Its utility is particularly noted in the preparation of certain classes of antibiotics and antihistamines. patsnap.compatsnap.com The reactivity of the acyl chloride group, combined with the steric hindrance provided by the three methyl groups on the benzene (B151609) ring, allows for specific and controlled reactions in complex synthetic sequences.

One of the primary applications of this compound in pharmaceutical synthesis is as a protecting group for hydroxyl (-OH) functions. chemicalbook.comcymitquimica.com In the presence of a base like pyridine (B92270), it reacts with alcohols to form sterically hindered mesitoate esters. chemicalbook.comcymitquimica.com This protection strategy is valuable because the resulting ester is stable to a wide range of reaction conditions, yet can be removed when necessary, safeguarding the hydroxyl group during other synthetic transformations.

Furthermore, the 2,4,6-trimethylbenzoyl moiety is a structural component of certain bioactive molecules. Research has explored the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones, which have demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria. nih.gov While not directly synthesized from the chloride, this research highlights the biological potential of molecules containing the 2,4,6-trimethylbenzene core structure, for which the chloride is a key synthetic precursor. nih.gov

The table below summarizes key applications in the synthesis of pharmaceuticals and bioactive compounds.

| Application Area | Role of this compound | Example Compound Class | Reference |

| Pharmaceutical Intermediates | Key building block for active pharmaceutical ingredients. | Antibiotics, Antihistamines | patsnap.com, patsnap.com |

| Protecting Group Chemistry | Reagent for the formation of mesitoate esters to protect hydroxyl groups. | Multi-step synthesis of complex molecules. | chemicalbook.com, cymitquimica.com |

| Bioactive Compound Synthesis | Precursor to the 2,4,6-trimethylbenzoyl core found in some bioactive molecules. | Antibacterial 2,4,6-trimethylbenzenesulfonyl hydrazones. | nih.gov |

Production of Dyes and Agrochemical Intermediates Utilizing the 2,4,6-Trimethylbenzoyl Moiety

The 2,4,6-trimethylbenzoyl structure is a valuable component in the industrial synthesis of various specialty chemicals, including dyes and agrochemical intermediates. chemimpex.compatsnap.com The compound this compound acts as a key intermediate, providing a reactive handle to incorporate the sterically bulky and lipophilic trimethylbenzoyl group into larger molecular frameworks. chemimpex.comgoogle.com

In the field of dye chemistry, this intermediate is used in the preparation of specialized colorants. patsnap.compatsnap.com The incorporation of the mesitoyl group can influence the final properties of the dye, such as its solubility, stability, and affinity for certain substrates. Patents have noted its use in the synthesis of various dyes and coatings. patsnap.compatsnap.com

Similarly, in the agrochemical sector, this compound is an important building block. chemimpex.compubcompare.ai Its precursor, 2,4,6-trimethylbenzoic acid, is explicitly mentioned as an intermediate for insecticides. google.com The introduction of the trimethylphenyl group can be a strategic element in designing new pesticides, potentially influencing their biological activity, environmental persistence, and mode of action.

The table below outlines the role of this compound in these industrial applications.

| Industrial Sector | Application | Function of the 2,4,6-Trimethylbenzoyl Moiety | Reference |

| Dye Industry | Synthesis of specialty dyes and coatings. | Influences properties like stability and solubility. | patsnap.com, patsnap.com |

| Agrochemical Industry | Intermediate for pesticide synthesis. | Structural component in active ingredients, such as insecticides. | chemimpex.com, pubcompare.ai, google.com |

Strategic Role in the Construction of Complex Organic Molecules

The strategic importance of this compound in the construction of complex organic molecules stems from its unique combination of reactivity and steric bulk. chemimpex.com As a versatile building block, its reactivity with a wide array of nucleophiles makes it a valuable tool for synthetic chemists. chemimpex.com This facilitates the streamlined production of intricate molecular architectures. chemimpex.com

A key strategic application is in directed synthesis, where the sheer size of the 2,4,6-trimethylbenzoyl (mesitoyl) group is used to control the stereochemical outcome of subsequent reactions. By introducing this bulky group at a specific position in a molecule, it can block one face from reactant approach, thereby directing additions or modifications to the opposite, less hindered face. This level of control is paramount in the total synthesis of natural products and other complex targets.

The compound's role extends to its use in creating other useful reagents. For instance, this compound can undergo electrochemical reduction at carbon and mercury cathodes to produce 2,4,6-trimethylbenzaldehyde, another important synthetic intermediate. chemicalbook.com This transformation provides an alternative pathway to aldehydes that might be difficult to access through other methods. This adaptability makes this compound a reliable and efficient choice for chemists aiming to construct complex organic structures with high precision. chemimpex.com

Photochemical Mechanisms and Kinetics of 2,4,6 Trimethylbenzoyl Derived Photoinitiators

Elucidation of Radical Generation Mechanisms, including Alpha-Cleavage, in 2,4,6-Trimethylbenzoyl Derivatives

The principal pathway for radical generation in 2,4,6-trimethylbenzoyl-derived photoinitiators is the α-cleavage reaction, a process also known as a Norrish Type I reaction. Upon absorbing UV light, the photoinitiator molecule transitions to an excited singlet state. It then typically undergoes intersystem crossing to a more stable triplet state. The α-cleavage predominantly occurs from this triplet state.

This cleavage involves the homolytic scission of the carbon-carbon bond between the carbonyl group and the benzoyl group. This process yields two distinct radical species: a 2,4,6-trimethylbenzoyl radical and, in the case of acylphosphine oxide photoinitiators, a phosphinoyl radical. The high efficiency of this reaction is largely due to the stabilization of the resulting radicals. The electron-donating methyl groups on the aromatic ring stabilize the 2,4,6-trimethylbenzoyl radical.

The general mechanism is as follows:

Initiator + hν → Initiator (Singlet State) → Initiator (Triplet State) → Radical 1 + Radical 2

Electron Spin Resonance (ESR) Spin Trapping Studies of Generated Radicals

Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping techniques, is a crucial method for the direct detection and identification of the transient radical species produced during the photolysis of 2,4,6-trimethylbenzoyl-derived photoinitiators. This technique confirms the α-cleavage mechanism by capturing the short-lived primary radicals.

In these studies, a "spin trap" molecule is introduced into the system. This molecule reacts with the initial, highly reactive radicals to form more stable and persistent nitroxide radicals, which are then detectable by ESR. The resulting ESR spectrum reveals the structure of the trapped radical, enabling its definitive identification.

For instance, ESR spin trapping studies of TPO have successfully identified both the 2,4,6-trimethylbenzoyl radical and the diphenylphosphinoyl radical, providing direct evidence for the α-cleavage pathway. The hyperfine coupling constants derived from the ESR spectra are characteristic of the specific radicals formed.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Photopolymerization Kinetics

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a key technique for monitoring the kinetics of photopolymerization reactions in real-time. This method allows for the continuous measurement of the conversion of monomer to polymer by tracking the decrease in the intensity of a specific infrared absorption band corresponding to the monomer's reactive functional group, such as the C=C double bond in acrylates or methacrylates.

Influence of Molecular Structure on Photoinitiation Efficiency and Radical Lifetime

The molecular structure of 2,4,6-trimethylbenzoyl-derived photoinitiators significantly influences their photoinitiation efficiency and the lifetime of the generated radicals. Key factors include the nature of the substituents on the benzoyl ring and the identity of the group attached to the carbonyl carbon.

The lifetime of the generated radicals is another critical parameter. Radicals with longer lifetimes have a higher probability of reacting with monomer molecules before being terminated. The steric hindrance provided by the ortho-methyl groups on the 2,4,6-trimethylbenzoyl radical can increase its lifetime by slowing down recombination and other termination reactions.

Computational Chemistry and Spectroscopic Characterization of 2,4,6 Trimethylbenzoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of organic molecules. For systems related to 2,4,6-trimethylbenzoyl chloride, DFT calculations, particularly using hybrid functionals like B3LYP, provide reliable insights into their properties. semanticscholar.orgnih.gov

Theoretical studies on substituted benzoyl systems allow for the prediction of various electronic parameters that govern their reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For instance, a smaller energy gap suggests a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.

In substituted aromatic compounds, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic sites. For a molecule like this compound, the carbonyl carbon is expected to be highly electrophilic, a feature that can be quantified through population analysis. The methyl groups on the benzene (B151609) ring, being electron-donating, influence the electron density distribution across the aromatic system.

Global reactivity descriptors, derived from the conceptual DFT framework, such as chemical potential, global hardness, and electrophilicity, offer a quantitative measure of the molecule's reactivity. nih.gov These descriptors help in comparing the reactivity of a series of related compounds and in understanding their behavior in different chemical environments. For example, the electrophilicity index can predict the ability of the molecule to accept electrons, a key aspect in its reactions with nucleophiles.

While specific DFT data for this compound is not extensively published in dedicated studies, the principles from studies on similar substituted aromatic carbonyls and sulfonyl chlorides can be applied. semanticscholar.org For example, a computational study on 2,4,6-trimethylbenzene sulphonyl chloride using the B3LYP/6-311++G(d,p) level of theory successfully correlated theoretical vibrational frequencies with experimental IR and Raman spectra, demonstrating the utility of DFT in characterizing such molecules. semanticscholar.org

Table 1: Calculated Electronic Properties of a Related Substituted Benzene Derivative (Note: This table is illustrative and based on data for a similar class of compounds, as a specific comprehensive study on this compound is not available in the searched literature.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Data is hypothetical and for illustrative purposes based on general knowledge of similar compounds.

Molecular Modeling Approaches for Predicting Reaction Pathways and Photochemical Behavior

Molecular modeling techniques are instrumental in predicting the pathways of chemical reactions and understanding photochemical behavior. For compounds like this compound, which can act as precursors to photoinitiators, modeling their behavior upon exposure to light is of particular interest.

The photochemical activity of related compounds, such as (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TPO), has been studied, providing a model for the behavior of the 2,4,6-trimethylbenzoyl moiety. acs.org Upon UV irradiation, these molecules can undergo α-cleavage, a process where the bond between the carbonyl group and the adjacent phosphorus or other atoms breaks, generating a benzoyl radical and a phosphinoyl radical. The efficiency of this process is crucial for their function as photoinitiators.

Molecular modeling can be used to map the potential energy surfaces (PES) of the excited states of the molecule. aps.org This allows for the identification of minimum energy pathways for dissociation and other photochemical processes. The calculations can reveal the geometries of the molecule in its excited singlet and triplet states and the barriers to intersystem crossing and dissociation. For instance, it has been shown in other systems that dissociation can occur from both the singlet and triplet excited states, often in competition with each other. aps.org

The prediction of reaction pathways is not limited to photochemical reactions. For ground-state reactions, such as the solvolysis of this compound, molecular modeling can help to elucidate the mechanism. rsc.org For example, calculations can be used to compare the energies of different proposed intermediates and transition states, such as those involved in an SN1 versus an SN2 type mechanism. The steric hindrance provided by the two ortho-methyl groups in this compound significantly influences its reactivity, a factor that can be quantitatively assessed through computational modeling.

Advanced Spectroscopic Analysis (e.g., UV-Vis Absorption, NMR, IR) in Mechanistic Investigations

Advanced spectroscopic techniques are indispensable for the characterization of this compound and for investigating the mechanisms of its reactions.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound and its derivatives provides information about the electronic transitions within the molecule. The absorption bands are characteristic of the chromophores present, primarily the substituted benzoyl group. In the context of photochemistry, the UV-Vis spectrum is essential for identifying the wavelengths of light that can be absorbed to initiate a reaction. The prediction of UV-Vis spectra using computational methods, such as Time-Dependent DFT (TD-DFT), can aid in the interpretation of experimental spectra and the assignment of electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide a detailed picture of the molecular structure. nih.gov For instance, the presence of three distinct methyl group signals and the aromatic proton signals in the ¹H NMR spectrum, along with the characteristic carbonyl carbon signal in the ¹³C NMR spectrum, confirms the identity of the compound. NMR can also be used to monitor the progress of reactions involving this compound, allowing for the identification of products and intermediates. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can be compared with experimental data to further validate the structural assignment. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. nist.gov The position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The presence of the methyl groups influences the vibrational frequencies of the aromatic ring. FT-IR spectroscopy, in conjunction with DFT calculations of the vibrational frequencies, can provide a comprehensive understanding of the vibrational modes of the molecule. semanticscholar.org This combined approach is also valuable for identifying the products of reactions, as the formation of new functional groups will result in the appearance of new characteristic IR absorption bands.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features | Reference |

| ¹³C NMR | Characteristic peaks for methyl carbons, aromatic carbons, and the carbonyl carbon. | nih.gov |

| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. | nih.gov |

| IR Spectroscopy | Strong C=O stretching band for the acyl chloride. | nist.gov |

Quantum Chemical Studies on Radical Formation and Stability in 2,4,6-Trimethylbenzoyl Systems

The formation of the 2,4,6-trimethylbenzoyl radical is a key step in the application of related compounds as photoinitiators. Quantum chemical studies are crucial for understanding the formation and stability of this and related radical species.

Upon photolysis, compounds containing the 2,4,6-trimethylbenzoyl moiety can cleave to form the 2,4,6-trimethylbenzoyl radical. The stability of this radical is an important factor in its subsequent reactivity, such as its ability to initiate polymerization. The steric hindrance and electronic effects of the three methyl groups on the aromatic ring play a significant role in the stability of the benzoyl radical. The ortho-methyl groups can sterically shield the radical center, while all three methyl groups have an electron-donating inductive effect.

DFT calculations can be employed to determine the bond dissociation energies (BDEs) for the cleavage of the bond that forms the radical. researchgate.netmanchester.ac.uk A lower BDE suggests that radical formation is more favorable. The spin density distribution in the radical can also be calculated, which indicates the localization of the unpaired electron.

The stability of substituted benzyl (B1604629) radicals has been a subject of computational studies, which provide a framework for understanding the factors influencing the stability of the 2,4,6-trimethylbenzoyl radical. researchgate.netmanchester.ac.uk These studies have shown that both electron-donating and electron-withdrawing substituents can affect radical stability, and the effects can be rationalized by considering polar and radical-stabilizing contributions.

Time-resolved spectroscopic techniques, such as laser flash photolysis, coupled with quantum chemical calculations, are powerful tools for studying the transient radical species generated from 2,4,6-trimethylbenzoyl derivatives. acs.org These methods allow for the direct observation of the radical and the measurement of its reaction rate constants.

Toxicological and Environmental Considerations in the Application of 2,4,6 Trimethylbenzoyl Chloride Derivatives

Cytotoxicity Assessments of Photoinitiators Derived from 2,4,6-Trimethylbenzoyl Chloride (e.g., TPO, LAP, TDOPO)

Photoinitiators derived from this compound, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), are widely used. However, their potential cytotoxic effects are a significant consideration.

Studies have shown that TPO exhibits concentration-dependent cytotoxicity in various cell lines. nih.gov For instance, research on human oral keratinocytes and Chinese hamster lung fibroblasts (V79 cells) revealed that TPO was 50- to 250-fold more cytotoxic than the conventional photoinitiator camphorquinone (B77051) (CQ). nih.gov Another study comparing the cytotoxicity of various photoinitiators found that TPO induced toxicity in LO2 cells (human liver cells). nih.govresearchgate.net In the context of dental composites, TPO has been reported to be significantly more cytotoxic and genotoxic than CQ. nih.gov However, some research also suggests that TPO has a lower cytotoxic effect on cell cultures compared to CQ and is not genotoxic. nih.gov

LAP is another prominent photoinitiator, particularly in the field of bioprinting and hydrogel fabrication. Research indicates that LAP at concentrations commonly used in bioprinting (less than 0.5% w/w) is not cytotoxic. nsf.govnih.gov However, at higher concentrations, or when combined with light exposure, cytotoxicity can be observed. nih.govnih.gov A study on M-1 mouse kidney collecting duct cells found that concurrent exposure to 3.4 mmol/L LAP and 405 nm light was cytotoxic. nih.gov Interestingly, exposure to LAP without light at concentrations up to 17 mmol/L (0.5 wt%) was not cytotoxic, suggesting that the light-induced generation of free radicals is a key factor in its toxicity. nih.govnih.gov Another study demonstrated that while exposure to unactivated LAP did not affect cell viability, activated LAP did cause a decrease in viability, suggesting it may be a better alternative to other photoinitiators like Irgacure. allevi3d.com

Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), another derivative, has also been assessed. It has been shown to cause cytotoxicity in four different tissue cell types at concentrations of 1 to 50 μM without irradiation, with its cytotoxicity increasing after exposure to 455 nm blue light. nih.gov In fact, BAPO was found to be the most toxic among seven photoinitiators tested in one study. researchgate.net

The table below summarizes the cytotoxic findings for these photoinitiators.

| Photoinitiator | Cell Line(s) | Key Cytotoxicity Findings |

| TPO | Human oral keratinocytes, V79 fibroblasts | 50- to 250-fold higher cytotoxicity than camphorquinone (CQ). nih.gov |

| LO2 (human liver cells) | Exhibited cytotoxic effects. nih.govresearchgate.net | |

| Human fetal lung fibroblasts (MRC-5) | Found to be more cytotoxic than CQ and DMAEMA. nih.gov | |

| LAP | Human primary renal proximal tubule epithelial cells | Not found to be cytotoxic at concentrations below 0.5% w/w. nsf.govnih.gov |

| M-1 mouse kidney collecting duct cells | Cytotoxic at ≥3.4 mmol/L with concurrent light exposure. nih.govnih.gov | |

| BAPO | Various (four tissue types) | Caused cytotoxicity at 1 to 50 μM, which increased with light exposure. nih.gov |

| Human oral keratinocytes, V79 fibroblasts | Showed concentration-dependent cytotoxic effects. nih.gov |

Mutagenicity Studies in Bacterial and Mammalian Cell Systems Associated with 2,4,6-Trimethylbenzoyl Derivatives

The mutagenic potential of 2,4,6-trimethylbenzoyl derivatives is another critical area of investigation. The Ames test, a widely used method for identifying chemical mutagens using bacteria, has been employed in these assessments. wikipedia.orgnih.goveurofins.com.aubibliotekanauki.pl

For TPO, studies have generally indicated a lack of mutagenic potential. TPO was tested in bacterial reverse mutation assays with Salmonella typhimurium and Escherichia coli and did not show mutagenic or genotoxic potential, both with and without metabolic activation. europa.eu It also did not induce gene mutations in Chinese hamster V79 cells. europa.eu One study also reported TPO as not genotoxic. nih.gov However, another study found TPO to be significantly more genotoxic than CQ. nih.gov

Research on LAP has also provided insights into its mutagenic properties. A study using S. typhimurium strains TA98 and TA100, and E. coli strain WP2 uvrA, found that LAP was not mutagenic under the conditions evaluated, even with light exposure. nih.govnih.gov This suggests that while LAP can be cytotoxic, it may not cause mutations in bacterial systems. nih.govnih.gov

Regarding other derivatives, a study on three trimethylbenzene isomers (1,2,3-TMB, 1,2,4-TMB, and 1,3,5-TMB) found that only the 1,2,3-TMB isomer showed a mutagenic effect on S. typhimurium cells, and this was in the absence of enzymatic activation. nih.gov None of the isomers were found to increase the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice, although they did show potential for inducing sister chromatid exchange. nih.gov Another derivative, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, was not considered mutagenic in a bacterial reverse mutation study or clastogenic in an in vitro mammalian cell gene mutation test. industrialchemicals.gov.au

The following table presents a summary of mutagenicity data for these compounds.

| Compound/Derivative | Test System | Key Mutagenicity Findings |

| TPO | S. typhimurium, E. coli, V79 cells | Not mutagenic or genotoxic. europa.eu |

| Human fetal lung fibroblasts (MRC-5) | Significantly more genotoxic than CQ. nih.gov | |

| LAP | S. typhimurium, E. coli | Not mutagenic, even with light exposure. nih.govnih.gov |

| 1,2,3-Trimethylbenzene | S. typhimurium | Mutagenic effect observed. nih.gov |

| 1,2,4- and 1,3,5-Trimethylbenzene | S. typhimurium | No mutagenic effect observed. nih.gov |

| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Bacterial reverse mutation assay, V79 cells | Not mutagenic or clastogenic. industrialchemicals.gov.au |

Environmental Impact Assessment of Polymerization Processes Utilizing 2,4,6-Trimethylbenzoyl-Based Photoinitiators (e.g., Volatile Organic Compound Emissions)

The use of 2,4,6-trimethylbenzoyl-based photoinitiators in UV curing processes is often touted for its environmental benefits, primarily due to low emissions of Volatile Organic Compounds (VOCs). vueguard.com

UV-cured coatings are characterized by low VOC emissions because the components of the formulation, including oligomers, monomers, and photoinitiators, become part of the solid, cured coating. icm.edu.plepa.gov This technology is recognized as a Clean Air Technology and a Best Achievable Control Technology (BACT) due to its very high solids and low to zero VOC content. radtech.org Studies have shown that VOC emissions from UV-cured products are significantly lower than those from conventional thermal-curing systems. vueguard.comicm.edu.pl For example, one study found that lacquer coatings cured with UV radiation had VOC emissions ranging from 54 to 259 µg/m³. icm.edu.pl Another investigation of UV-cured water-based lacquer coatings also reported relatively low VOC emissions, though it was noted that the fragmentation of photoinitiators can form some volatile products. icm.edu.pl

While VOC emissions are generally low, the specific compounds emitted can vary. In one study of UV-cured lacquers, emissions included compounds like 1-methyl-2-pyrrolidinone, as well as substances released from the wood substrate itself, such as pentanal, hexanal, and terpenes. icm.edu.pl It is also important to consider that uncured aerosols or mists from these processes can be toxic and should be managed through proper ventilation. epa.gov

Research on the Development of Safer and More Environmentally Sustainable Photoinitiator Alternatives

Concerns over the toxicity of some existing photoinitiators have spurred research into safer and more sustainable alternatives. igmresins.com The goal is to develop new photoinitiators with high efficiency, low toxicity, and improved biocompatibility. rsc.orgresearchgate.netthieme-connect.de

One area of focus is the development of bio-sourced photoinitiators derived from natural products. rsc.orgresearchgate.netthieme-connect.deresearchgate.net Molecules like riboflavin, curcumin, and various plant extracts are being investigated for their photoinitiation capabilities. researchgate.netthieme-connect.denih.gov These natural alternatives are considered more environmentally friendly and are expected to have higher biocompatibility. thieme-connect.de For example, researchers have explored flavones from berries, citrus, and pomegranates as potential photoinitiators. researchgate.net

Another approach involves modifying the chemical structure of existing photoinitiators to reduce their toxicity. For instance, (2,4,6-trimethylbenzoyl)bis(p-tolyl)phosphine oxide (TMO) has been developed as an alternative to TPO. sinocurechem.comlongchangchemical.comliftchem.comkindchem.cnlencolo37.com By introducing a methyl group to the benzene (B151609) rings of TPO, TMO exhibits lower biological toxicity while maintaining or even slightly improving initiation efficiency. sinocurechem.comlongchangchemical.comliftchem.comlencolo37.com Similarly, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) is another less toxic alternative, although its initiation efficiency is lower than that of TPO. sinocurechem.comelsevierpure.com

The development of these novel photoinitiators is crucial for the continued expansion of photopolymerization into sensitive applications like biomedical devices and 3D bioprinting, where safety and sustainability are paramount. rsc.orgresearchgate.netnih.gov

Table of Mentioned Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |

| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |

| TDOPO | Not explicitly defined in the provided context |

| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide |

| CQ | Camphorquinone |

| 1,2,3-TMB | 1,2,3-Trimethylbenzene (Hemimellitene) |

| 1,2,4-TMB | 1,2,4-Trimethylbenzene (Pseudocumene) |

| 1,3,5-TMB | 1,3,5-Trimethylbenzene (Mesitylene) |

| TPO-L | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate |

| TMO | (2,4,6-trimethylbenzoyl)bis(p-tolyl)phosphine oxide |

| DMAEMA | 2-(Dimethylamino)ethyl methacrylate |

| Irgacure | A brand name for a family of photoinitiators |

| BisGMA | Bisphenol A-glycidyl methacrylate |

| TEGDMA | Triethylene glycol dimethacrylate |

| 369 | 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone |

| EMK | 4,4'-Bis(diethylamino) benzophenone |

| ITX | 2-Isopropylthioxanthone |

| MBF | Methyl benzoylformate |

| TPOL | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate |

| Ivocerin | Dibenzoyl germanium derivative |

| DoBAPO | A lipophilic derivative of BAPO |

| NaBAPO | A sodium salt of BAPO |

Future Directions and Emerging Research Avenues for 2,4,6 Trimethylbenzoyl Chloride

Innovations in Photoinitiator Design and Performance Enhancement

2,4,6-Trimethylbenzoyl chloride is a crucial component in the synthesis of acylphosphine oxide photoinitiators, which are highly efficient in initiating photopolymerization reactions. rsc.orguvabsorber.com Current research is focused on designing next-generation photoinitiators with enhanced performance and safety profiles.

One significant area of innovation is the development of analogues to widely used photoinitiators like 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), which has raised concerns due to its potential cytotoxicity. rsc.org A promising TPO analog, 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] rsc.orgrsc.orgoxaphosphorin 6-oxide (TDOPO), has been synthesized. rsc.org This compound demonstrates strong photoinitiation capabilities for acrylate (B77674) photopolymerization and, notably, shows no cytotoxicity in a 20-hour assay, a significant improvement over TPO. rsc.org The synthesis of TDOPO is also efficient, requiring just two steps under mild conditions. rsc.org

Further advancements include the development of photoinitiators like (2,4,6-trimethylbenzoyl)bis(p-tolyl)phosphine oxide, which not only exhibits slightly better initiation efficiency than TPO but also offers the advantage of being non-yellowing and having lower migration. sinocurechem.com The performance of phosphine (B1218219) oxide photoinitiators can also be boosted through synergy with other compounds. For instance, the use of tertiary amines can enhance surface cure by scavenging oxygen, a known inhibitor of the polymerization process. radtech.org

Researchers are also exploring the modification of the chemical structure of acylphosphine oxides to improve their properties. Replacing the 2,4,6-trimethylphenyl group in TPO with a 2,4,6-trimethoxyphenyl group has led to a new photoinitiator with lower cytotoxicity and high conversion rates in free radical polymerization. rsc.org

Table 1: Comparison of TPO and its Analogue TDOPO

| Feature | 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) | 6-(2,4,6-trimethylbenzoyl)-(6H)-dibenz[c,e] rsc.orgrsc.orgoxaphosphorin 6-oxide (TDOPO) |

| Cytotoxicity | Concerns regarding cytotoxicity rsc.org | No cytotoxicity observed in a 20-hour assay rsc.org |

| Synthesis | Established methods | Two-step, efficient synthesis under mild conditions rsc.org |

| Photoinitiation Ability | Highly efficient rsc.org | Strong photoinitiation for acrylate polymerization rsc.org |

| Generated Radicals | 2,4,6-trimethylbenzoyl and diphenylphosphinoyl radicals radtech.org | 2,4,6-trimethylbenzoyl, oxygen-centered, and phosphorus-centered free radicals rsc.org |

Expansion into Novel Material Science Applications Beyond Current Uses

The applications of this compound and its derivatives are expanding beyond their established use in coatings, inks, and adhesives. uvabsorber.comchemimpex.com Enzymes are being explored as catalysts in material science to develop innovative and functional materials. researchgate.net While direct enzymatic applications of this compound are still an emerging area, the principles of using biological catalysts to create novel materials are well-established. researchgate.net

The versatility of this compound as a reagent in organic synthesis allows for the creation of complex molecules with potential applications in advanced materials. chemimpex.com For example, it is used in the synthesis of bifunctional monomers that can be polymerized to create materials with unique properties. The development of a bisacylphosphine oxide from 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride demonstrates its utility in creating tailor-made photoinitiators for specific applications like dental adhesives. beilstein-journals.org

Integration of Green Chemistry Principles in Both Synthesis and Application

There is a growing emphasis on developing more environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional synthesis routes often involve hazardous reagents and solvents. patsnap.com Newer, patented methods aim to improve yield, simplify operations, and allow for the recycling of raw materials, making the process more economical and environmentally sound. patsnap.compatsnap.com

One improved method involves the reaction of mesitylene (B46885) with carbon dioxide, followed by hydrolysis and then acylation using the product itself as a solvent, which reduces the need for external organic solvents. patsnap.com Another approach focuses on the efficient recovery and reuse of thionyl chloride, a reagent used in the conversion of 2,4,6-trimethylbenzoic acid to the chloride. patsnap.com

In the application phase, the development of safer and less toxic photoinitiators is a key aspect of green chemistry. The creation of non-cytotoxic TPO analogs like TDOPO is a prime example of this trend. rsc.org Furthermore, research into bio-sourced photoinitiator systems is gaining traction as a sustainable alternative to traditional synthetic initiators. nih.gov

Utilization of Advanced Computational Studies for Predictive Design and Optimization

Computational modeling is becoming an indispensable tool for designing and optimizing materials and processes involving this compound. nist.gov These methods allow for the prediction of material properties and reaction kinetics, which can significantly accelerate the development of new materials. nist.gov

For instance, optical models like the Kenning model can predict the rate of photoinitiation at different depths within a photopolymer, which is crucial for applications like large-format additive manufacturing. mdpi.com This allows for the pre-screening of photoinitiator concentrations and light exposure parameters without the need for extensive experimental testing. mdpi.com

Computational screening is also being used to design novel molecules with specific binding properties, a concept that could be applied to the development of new photoinitiators or materials derived from this compound. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the bond cleavage enthalpy of photoinitiators, a key factor in their efficiency. rsc.org Such computational approaches provide unprecedented quantitative insight into photopolymerization processes. nist.gov

Exploration of Biomedical and Biotechnological Applications with Minimized Biological Impact

The use of photopolymerization in biomedical applications, such as tissue engineering and 3D bioprinting, is a rapidly growing field. mdpi.commdpi.com However, the potential cytotoxicity of photoinitiators is a major concern. mdpi.comnih.gov Consequently, a significant research effort is directed towards developing photoinitiators with minimal biological impact.

Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a water-soluble photoinitiator derived from the 2,4,6-trimethylbenzoyl moiety, is often preferred over other initiators like Irgacure 2959 due to its improved cytocompatibility. avantorsciences.com Studies have shown that while LAP, in combination with light exposure, can be cytotoxic to certain cell types, it is not mutagenic in bacterial assays under typical bioprinting conditions. mdpi.comnih.gov

The development of non-cytotoxic photoinitiators like TDOPO is also highly relevant for biomedical applications. rsc.org The ability to initiate polymerization efficiently without harming cells is crucial for creating biocompatible hydrogels and scaffolds for tissue regeneration. mdpi.commdpi.com Research is also exploring the use of bio-sourced molecules as photoinitiators and synergists to create more sustainable and biocompatible systems for visible light photopolymerization. nih.gov The interaction of photoinitiators with intracellular signaling pathways is another area of investigation to better understand their cytocompatibility. nih.gov

Q & A